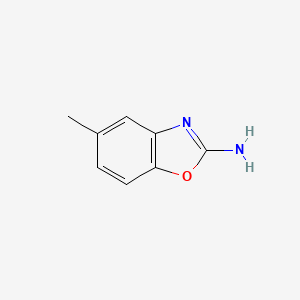

5-Methyl-1,3-benzoxazol-2-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWCNPTXYLRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214037 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-15-6 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64037-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole class of molecules. This structural motif is of significant interest in medicinal chemistry, as it is a key component in a wide array of pharmacologically active agents. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering valuable insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Brown solid | [3] |

| Melting Point | 125-131 °C | [3] |

| Boiling Point | ~268.75 °C (estimate) | [3] |

| Solubility | Soluble in DMSO | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of the corresponding o-aminophenol derivative. A reliable method involves the reaction of 2-amino-4-methylphenol with a cyanating agent.

Synthetic Protocol

An established protocol for the synthesis of 2-aminobenzoxazoles, including the 5-methyl derivative, utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).[3][4]

Reaction Scheme:

A generalized reaction scheme for the synthesis of this compound.

Step-by-Step Methodology: [3][4]

-

To a solution of 2-amino-4-methylphenol (1 equivalent) in 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).

-

Add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) to the mixture.

-

Reflux the reaction mixture for 25-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a brown solid.[3]

Causality of Experimental Choices:

-

NCTS as Cyanating Agent: Traditional methods often employ highly toxic cyanogen bromide (BrCN). NCTS provides a safer, non-hazardous alternative for the crucial cyanation step.[3][4]

-

BF₃·Et₂O as Lewis Acid: The Lewis acid activates the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the o-aminophenol, which is essential for the subsequent cyclization.[4]

-

1,4-Dioxane as Solvent: This high-boiling ethereal solvent is suitable for the reflux conditions required to drive the reaction to completion.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.29 (s, 2H, -NH₂)

-

δ 7.16 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 7.00 (s, 1H, Ar-H)

-

δ 6.75 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 2.30 (s, 3H, -CH₃)

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 162.89 (C=N)

-

δ 146.09 (Ar-C)

-

δ 143.78 (Ar-C)

-

δ 132.47 (Ar-C)

-

δ 120.46 (Ar-C)

-

δ 115.69 (Ar-C)

-

δ 107.80 (Ar-C)

-

δ 21.10 (-CH₃)

-

Mass Spectrometry (MS)[3]

-

High-Resolution Mass Spectrometry (HRMS):

-

m/z calculated for C₈H₈N₂O [M+H]⁺: 149.0709

-

m/z found: 149.0709

-

The HRMS data provides strong evidence for the elemental composition of the molecule, confirming its molecular formula.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands for a primary aromatic amine and the benzoxazole ring system would include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.

-

N-H bending: A band around 1650-1580 cm⁻¹.

-

C-N stretching (aromatic): A strong band in the 1335-1250 cm⁻¹ region.

-

C=N stretching: A band characteristic of the oxazole ring.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2][5] this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The 2-amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships.

Derivatives of 2-aminobenzoxazoles have been explored for their potential as:

The methyl group at the 5-position can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug design.

Workflow from synthesis to potential application of this compound.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14813–14824. [Link]

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, 6917869. [Link]

- Zhang, Z., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3144. [Link]

- Li, J., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2975. [Link]

- Reddy, T. R., et al. (2020). HFIP‐Mediated Cyclodesulfurization Approach for the Synthesis of 2‐Aminobenzoxazole and 2‐Aminobenzothiazole Derivatives. ChemistrySelect, 5(29), 8963-8967. [Link]

- Ambujakshan, K. R., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 782-788. [Link]

- Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.

- Paveendra, J., & Vagdevi, H. M. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. [Link]

- Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.

- Kakkar, S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]

- Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.

Sources

5-Methyl-1,3-benzoxazol-2-amine molecular weight and formula

An In-Depth Technical Guide to 5-Methyl-1,3-benzoxazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzoxazole scaffold, it serves as a crucial synthetic intermediate for the development of novel pharmacologically active molecules.[1] This guide details its fundamental physicochemical properties, spectroscopic profile, synthesis methodologies, and established applications, offering a consolidated resource for researchers, chemists, and professionals in drug development.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[2][3] This structural motif is found in numerous natural products and is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, making them a cornerstone of many drug discovery programs.[1][2][4][5] The versatility of the benzoxazole core allows for substitution at various positions, enabling fine-tuning of its pharmacological and physicochemical properties. This compound is one such derivative, valued as a key building block for more complex molecules.[1]

Physicochemical and Analytical Data

The fundamental identity of this compound is established by its molecular formula, weight, and other key identifiers. It is typically observed as a brown solid.[6][7]

| Identifier | Value | Source |

| Molecular Formula | C₈H₈N₂O | [6][7] |

| Molecular Weight | 148.16 g/mol | [8] |

| Monoisotopic Mass | 148.0637 g/mol | [6][7] |

| CAS Number | 16125-11-8 | N/A |

| Appearance | Brown Solid | [6][7] |

Spectroscopic and Analytical Characterization

Confirming the structure and purity of a synthesized compound is paramount. A standard workflow involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed for the unambiguous characterization of this compound.

Caption: A typical workflow for the structural elucidation of synthesized benzoxazole derivatives.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected value for the protonated molecule [M+H]⁺ is 149.0709, which aligns with the chemical formula C₈H₈N₂O.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole ring, the amine protons, and the methyl group protons.

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Synthesis Methodology

The synthesis of 2-aminobenzoxazoles is a well-established process in organic chemistry. A common and effective method involves the intramolecular cyclization of a substituted o-aminophenol with a cyanating agent.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Cyclization of 2-Amino-4-methylphenol

This protocol is a representative procedure based on established methods for synthesizing 2-aminobenzoxazoles.[7] While cyanogen bromide (BrCN) is a classic reagent, it is highly toxic. Modern approaches often use safer alternatives like N-cyano-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst.[7]

-

Reaction Setup: To a solution of 2-amino-4-methylphenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane) in a round-bottom flask, add the cyanating agent (e.g., NCTS, 1.5 equivalents).

-

Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O, 2.0 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a brown solid.[6][7]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The amine group at the 2-position is a reactive handle that allows for the construction of more complex derivatives, which have been explored for various therapeutic applications.

-

Antitumor and Antibacterial Agents: The benzoxazole scaffold is a core component of many compounds investigated for their anticancer and antimicrobial activities.[1][4][5] Derivatives synthesized from this compound have been evaluated for these properties.[4][9][10] For example, it can be used to synthesize pyrazole-containing benzoxazole derivatives, which have shown promising antitumor and antibacterial activities.[4][9][10]

-

Medicinal Chemistry Scaffolding: The compound serves as a foundational structure for building libraries of novel molecules in structure-activity relationship (SAR) studies.[1] By modifying the amine group or other parts of the molecule, researchers can systematically investigate how structural changes affect biological activity, aiming to develop more potent and selective drug candidates.

Conclusion

This compound is a well-characterized compound with the molecular formula C₈H₈N₂O and a molecular weight of approximately 148.16 g/mol . Its synthesis is readily achievable through established cyclization methods, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Its significance is primarily rooted in its utility as a versatile building block in medicinal chemistry, enabling the synthesis of diverse derivatives with potential applications in oncology and infectious disease research. This guide provides the foundational knowledge required for its synthesis, characterization, and application in advanced research settings.

References

- ChemSynthesis. Benzoxazoles database - synthesis, physical properties.

- ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. 2019-11-05.

- AWS. benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and.

- National Institutes of Health (NIH). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- PubChem. 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one.

- National Institutes of Health (NIH). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 2019-11-19.

- ResearchGate. Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. 2025-08-06.

- Amerigo Scientific. 2-Methyl-1,3-benzoxazol-5-amine.

- Journal of Pharmaceutical Research International. Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. 2023-05-23.

- International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025-01-28.

- National Institutes of Health (NIH). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- National Institutes of Health (NIH). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022).

- ResearchGate. Market-available drugs with a benzoxazole moiety.

- Wikipedia. 25-NB.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-1,3-benzoxazol-5-amine - Amerigo Scientific [amerigoscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. journaljpri.com [journaljpri.com]

Solubility of 5-Methyl-1,3-benzoxazol-2-amine in different solvents

An In-Depth Technical Guide to the Solubility Profiling of 5-Methyl-1,3-benzoxazol-2-amine

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a paramount gatekeeper of therapeutic potential. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation possibilities, and ultimately, its efficacy and safety profile.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility characteristics of this compound, a heterocyclic compound representative of a scaffold with significant biological interest.[2][3] We will move beyond mere data reporting to elucidate the underlying principles and provide robust, field-proven protocols for generating reliable and reproducible solubility data.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential for predicting its behavior in different solvent systems.

-

Molecular Weight: 148.16 g/mol [5]

-

Structure: The molecule consists of a bicyclic benzoxazole core, which is aromatic and relatively rigid.[6] Key functional groups include:

-

An amino group (-NH₂) at the 2-position, capable of acting as a hydrogen bond donor and acceptor. This group also imparts basic properties to the molecule.

-

A methyl group (-CH₃) at the 5-position, which adds a degree of lipophilicity.

-

The benzoxazole ring system , which is inherently aromatic and contributes to the molecule's stability and potential for π-π stacking interactions.

-

The presence of both a hydrogen-bonding amine group and a lipophilic aromatic system suggests a nuanced solubility profile, with potential solubility in both polar and some non-polar organic solvents, while aqueous solubility is likely to be pH-dependent.

Guiding Principles: The Chemistry of Dissolution

The adage "like dissolves like" is a useful starting point. For this compound, solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Solvent Polarity: Polar solvents (e.g., water, ethanol) will interact favorably with the polar amine group. Non-polar solvents (e.g., hexane, toluene) will interact primarily with the aromatic ring and methyl group. Solvents of intermediate polarity, such as acetone or ethyl acetate, may offer a good balance for solubilizing the entire molecule.

-

Hydrogen Bonding: The capacity of the 2-amino group to form hydrogen bonds is a critical determinant of solubility in protic solvents like water, alcohols, and carboxylic acids.

-

pH-Dependent Solubility: As a weak base, the 2-amino group can be protonated in acidic conditions to form a more soluble salt. Therefore, the aqueous solubility of this compound is expected to increase significantly at a pH below its pKa. Conversely, in basic solutions, the molecule will exist in its less soluble, neutral form.[7][8]

Experimental Design: A Strategic Approach to Solvent Selection

A systematic solubility screen should encompass a diverse range of solvents to build a comprehensive profile. The following diagram outlines a logical strategy for solvent selection.

Caption: Strategic selection of solvents covering a range of polarities and pH values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. This step is critical to prevent artificially high concentration readings.[9]

-

Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with an appropriate solvent to a concentration within the linear range of the analytical method (see Section 5). Analyze the concentration of the diluted sample.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[9][10]

Protocol for HPLC Method Development

-

Instrument Setup:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is recommended.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for this compound (determine this by running a UV scan).

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of the compound in a strong organic solvent (like DMSO or ACN) at a known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration range of the solubility samples.

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy. Then, inject the diluted supernatant samples from the solubility experiment.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the original solubility in the saturated supernatant.

Caption: Workflow for accurate quantification of dissolved compound using HPLC.

Data Presentation and Interpretation

Quantitative solubility data should be organized clearly to facilitate comparison across different solvent systems.

Table 1: Solubility of this compound at 25°C

| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (mM) | Observations |

|---|---|---|---|---|

| Deionized Water | ~7.0 | [Experimental Data] | [Calculated Data] | e.g., Low solubility, fine suspension |

| 0.01 M HCl | 2.0 | [Experimental Data] | [Calculated Data] | e.g., High solubility, clear solution |

| PBS Buffer | 7.4 | [Experimental Data] | [Calculated Data] | e.g., Sparingly soluble |

| Ethanol | N/A | [Experimental Data] | [Calculated Data] | e.g., Freely soluble |

| DMSO | N/A | [Experimental Data] | [Calculated Data] | e.g., Very soluble |

| Acetone | N/A | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Hexane | N/A | [Experimental Data] | [Calculated Data] | e.g., Practically insoluble |

Interpretation:

-

A significant increase in solubility at pH 2.0 compared to pH 7.4 would confirm the basic nature of the 2-amino group and its role in pH-dependent aqueous solubility.

-

High solubility in DMSO and moderate solubility in ethanol are expected, given their ability to engage in hydrogen bonding and solvate the aromatic core.

-

Insolubility in hexane would highlight the dominance of the polar amine functionality over the non-polar character of the rest of the molecule in such a lipophilic environment.

Conclusion

Determining the solubility of this compound is not a single measurement but a comprehensive profiling exercise. By employing a systematic approach that combines theoretical principles with robust experimental and analytical methodologies like the shake-flask and HPLC methods, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions in the critical path of drug discovery and development.

References

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Journal of Functional Materials. (2022). Synthesis and Performance of High Temperature Resistant Thermosetting Benzoxazole Resins.

- Solubility of Things. (n.d.). Benzoxazole.

- ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties.

- Kumar, S., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure.

- Krátký, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Sreenivas, N., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. World Journal of Pharmaceutical Research.

- Ge, C., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Scientific Reports.

- Sreenivas, N., et al. (2018). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate.

- Wikipedia. (n.d.). Benzoxazole.

- Felouat, A., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.

- Nembé, A. D., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.

- Sreenivas, N., et al. (2018). Synthesis of novel 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel Antitumor, Antibacterial and Antifungal agents. World Journal of Pharmaceutical Research.

- Souza, A. S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.

- Sreenivas, N., et al. (2018). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. World Journal of Pharmaceutical Research.

- Amerigo Scientific. (n.d.). 2-Methyl-1,3-benzoxazol-5-amine.

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-methyl-1,3-benzoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzoxazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Methyl-1,3-benzoxazol-2-amine: Structure Elucidation and Data Interpretation

Introduction: The Significance of 5-Methyl-1,3-benzoxazol-2-amine

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules with a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The strategic placement of the methyl group at the 5-position and the amine group at the 2-position can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

For researchers and drug development professionals, the unambiguous characterization of this molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized this compound. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The causality behind experimental observations is explained to provide a deeper understanding of the structure-property relationships.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. Understanding this relationship is key to interpreting the data accurately.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | s | 2H | NH₂ |

| 7.16 | d, J = 8.0 Hz | 1H | H-7 |

| 7.00 | s | 1H | H-4 |

| 6.75 | d, J = 7.9 Hz | 1H | H-6 |

| 2.30 | s | 3H | CH₃ |

Data sourced from P.S. H.P.S. et al., 2019.[1]

Interpretation:

-

Amine Protons (7.29 ppm): The broad singlet at 7.29 ppm, integrating to two protons, is characteristic of the primary amine (NH₂) group at the 2-position. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

-

Aromatic Protons (7.16, 7.00, 6.75 ppm): The aromatic region of the spectrum displays signals for the three protons on the benzene ring.

-

The doublet at 7.16 ppm is assigned to the H-7 proton, showing coupling to the H-6 proton.

-

The singlet at 7.00 ppm corresponds to the H-4 proton, which lacks adjacent protons to couple with.

-

The doublet at 6.75 ppm is attributed to the H-6 proton, coupled with the H-7 proton.

-

-

Methyl Protons (2.30 ppm): The sharp singlet at 2.30 ppm, integrating to three protons, is indicative of the methyl (CH₃) group attached to the 5-position of the benzoxazole ring. Its singlet nature confirms the absence of any vicinal protons.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound was recorded in DMSO-d₆ at 101 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.89 | C-2 |

| 146.09 | C-7a |

| 143.78 | C-3a |

| 132.47 | C-5 |

| 120.46 | C-6 |

| 115.69 | C-4 |

| 107.80 | C-7 |

| 21.10 | CH₃ |

Data sourced from P.S. H.P.S. et al., 2019.[1]

Interpretation:

-

C-2 Carbon (162.89 ppm): The most downfield signal is assigned to the C-2 carbon, which is directly bonded to two nitrogen atoms and an oxygen atom within the heterocyclic ring, resulting in significant deshielding.

-

Aromatic Carbons (146.09 - 107.80 ppm): The signals in this range correspond to the carbons of the benzene ring and the fused oxazole ring. The specific assignments are based on established chemical shift predictions and comparison with related structures. The carbons attached to heteroatoms (C-7a and C-3a) are found at lower field strengths.

-

Methyl Carbon (21.10 ppm): The upfield signal at 21.10 ppm is characteristic of the methyl group's carbon atom.

Infrared (IR) Spectroscopy Analysis

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (CH₃) |

| 1650-1580 | N-H bend | Primary Amine (NH₂) |

| 1610-1590 | C=N stretch | Iminobenzoxazole |

| 1580-1450 | C=C stretch | Aromatic Ring |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 1250-1020 | C-O stretch | Aryl-O-C |

Interpretation:

The IR spectrum is expected to be dominated by the characteristic vibrations of the primary amine group, with two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[2] The C=N stretching of the iminobenzoxazole system is anticipated to appear around 1610-1590 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in their respective regions. The C-N and C-O stretching vibrations associated with the heterocyclic ring will also be observable.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Technique | Calculated m/z for [M+H]⁺ (C₈H₉N₂O) | Found m/z |

| HRMS | 149.0709 | 149.0709 |

Data sourced from P.S. H.P.S. et al., 2019.[1]

Interpretation:

The HRMS data shows that the experimentally observed mass of the protonated molecule ([M+H]⁺) is identical to the calculated mass for the chemical formula C₈H₉N₂O. This provides strong evidence for the elemental composition of this compound and confirms its molecular weight. The fragmentation pattern in a standard mass spectrum would likely involve the loss of small neutral molecules such as HCN or CO, which is characteristic of benzoxazole derivatives.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are generalized protocols for the spectroscopic techniques discussed.

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR.

2. IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for HRMS.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the proton and carbon environments to the vibrational modes of functional groups and the precise molecular weight. For researchers in drug discovery and materials science, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the integrity of their work and advancing their scientific endeavors. The data and interpretations presented in this guide serve as a valuable reference for the characterization of this important heterocyclic compound.

References

- P.S. H.P.S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

Sources

Crystal structure of 5-Methyl-1,3-benzoxazol-2-amine

An In-depth Technical Guide to the Crystal Structure Determination of 5-Methyl-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in pharmacologically active molecules.[1][2][3] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, enabling the optimization of molecular interactions with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent crystal structure elucidation of this compound via single-crystal X-ray diffraction. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for its determination, grounded in established protocols and expert insights into the nuances of small molecule crystallography.

Introduction: The Significance of this compound

The benzoxazole ring system is a "privileged scaffold" in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of this compound—with a methyl group on the benzene ring and an amine group at the 2-position—offers a unique combination of lipophilicity and hydrogen bonding capability. These features are critical for modulating target binding, selectivity, and pharmacokinetic properties.

Elucidating the precise crystal structure of this molecule will provide invaluable data on:

-

Molecular Geometry: Definitive bond lengths, bond angles, and conformational preferences.

-

Intermolecular Interactions: The nature of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the solid-state packing.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical consideration in pharmaceutical development.

This guide is structured to walk researchers through the entire workflow, from chemical synthesis to the final structural analysis, emphasizing the rationale behind key experimental decisions.

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the cyclization of the corresponding 2-aminophenol precursor. A common and effective method involves reaction with cyanogen bromide (BrCN), though newer, less hazardous methods are also being developed.[5][6]

Experimental Protocol: Synthesis

Reaction Scheme: Cyclization of 4-methyl-2-aminophenol with cyanogen bromide.

-

Precursor Preparation: Dissolve 4-methyl-2-aminophenol (1.0 equivalent) in a suitable solvent such as aqueous ethanol or methanol.

-

Cyanating Agent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of cyanogen bromide (BrCN) (approx. 1.1 equivalents) dropwise while maintaining the temperature.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.[5][6]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR data should be consistent with the expected structure. For this compound, characteristic peaks include a methyl singlet around 2.30 ppm and aromatic protons in the 6.7-7.2 ppm range in DMSO-d₆.[5][6]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula, C₈H₈N₂O, with an expected [M+H]⁺ ion around m/z 149.0709.[5][6]

Single Crystal Growth: The Crystallographer's Art

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and typically requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof) for their ability to dissolve the compound when hot and allow it to precipitate upon cooling.

-

Recommended Technique: Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane or an ethanol/water mixture) at room temperature.[7]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Trustworthiness: This method is highly reliable for small organic molecules as the slow change in supersaturation promotes the growth of well-ordered, single crystals rather than polycrystalline powder.

-

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the molecular structure from a suitable single crystal.

Caption: Workflow from synthesis to final crystal structure determination.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it is clear, has well-defined faces, and is free of cracks or defects. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction and Space Group Determination: The collected diffraction data are processed to correct for experimental factors. The software then determines the unit cell parameters and the crystal's space group from the symmetry of the diffraction pattern. For a similar benzoxazole derivative, a monoclinic space group like P2₁ was observed.[7][8]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the structure factors.

-

Structure Refinement: The initial model is refined using a least-squares method. This process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation and Finalization: The final structure is validated using software tools like CHECKCIF to ensure that the model is chemically and crystallographically sound. The final data is typically presented in a Crystallographic Information File (CIF).

Predicted Structural Features and Data

Based on the known structure and data from analogous compounds, we can predict the key structural parameters for this compound.

Predicted Molecular Geometry

The benzoxazole core is expected to be nearly planar. The exocyclic amine group will likely participate in intermolecular hydrogen bonding, which will be a dominant feature of the crystal packing.

Caption: Predicted hydrogen bonding between two molecules.

Anticipated Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure determination.

| Parameter | Predicted Value / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/Unit Cell) | Typically 2, 4, or 8 |

| Key Bond Lengths (Å) | C=N (~1.29-1.31), C-O (~1.36-1.38), C-N (~1.35-1.37) |

| Hydrogen Bonds | N-H···N or N-H···O interactions are highly probable |

| π-π Stacking | Potential for offset stacking of benzoxazole rings |

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step toward understanding its physicochemical properties and leveraging its potential in drug development. This guide provides a robust and detailed framework for achieving this goal. By following the outlined protocols for synthesis, crystallization, and diffraction analysis, researchers can obtain the high-quality structural data needed to drive structure-based design and advance the development of novel benzoxazole-based therapeutics.

References

- Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

- Reddy, L. C. S., et al. (2016). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Der Pharma Chemica. [Link]

- Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- ResearchGate. (2021). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.

- Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- PubChem. 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole. PubChem. [Link]

- Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem. [Link]

- ChemSynthesis. Benzoxazoles database - synthesis, physical properties. ChemSynthesis. [Link]

- Mol-Instincts. 2-methyl-N-(5-methyl-1,3-benzoxazol-2-yl)benzenecarboximidamide. Mol-Instincts. [Link]

- Siodłak, D., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-1,3-benzoxazol-2-amine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,3-benzoxazol-2-amine, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. This document traces the historical arc from the initial discovery of the benzoxazole ring system to the evolution of synthetic methodologies for 2-aminobenzoxazoles. We critically evaluate the transition from early, hazardous synthetic routes to modern, safer, and more efficient protocols. A detailed, step-by-step experimental procedure for a contemporary synthesis of this compound is provided, complete with characterization data. This guide is intended to serve as an essential resource for researchers engaged in the design and development of novel benzoxazole-based compounds.

Introduction: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged structure in the landscape of organic and medicinal chemistry.[1] First identified in 1887, this heterocyclic motif is a cornerstone in the design of a vast array of biologically active molecules.[2] The structural rigidity and unique electronic properties of the benzoxazole ring system allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets.

Derivatives of benzoxazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The 2-amino substituted benzoxazoles, in particular, are a class of compounds that have garnered significant attention due to their synthetic accessibility and diverse biological profiles. This compound, the focus of this guide, exemplifies a simple yet functionally rich derivative within this class, serving as a crucial building block for more complex molecular architectures. Its utility extends beyond pharmaceuticals into materials science, where benzoxazole-containing polymers exhibit unique photophysical properties.

This guide will provide a thorough examination of this compound, beginning with the historical context of the discovery of the parent benzoxazole scaffold and the subsequent development of synthetic routes to its 2-amino derivatives.

A Historical Perspective: From Discovery to Synthetic Evolution

The journey of benzoxazole chemistry began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry.

The Genesis of the Benzoxazole Ring System

The pioneering work of Arthur Hantzsch in 1887 led to the first synthesis and characterization of the benzoxazole ring system.[2] Hantzsch's work on the synthesis of azoles, including thiazoles and oxazoles, laid the groundwork for the exploration of their fused-ring analogues. This discovery opened a new chapter in heterocyclic chemistry, paving the way for the synthesis and investigation of a vast number of benzoxazole derivatives.

Early Synthetic Routes to 2-Aminobenzoxazoles: A Hazardous Beginning

The most widely documented early method for the synthesis of 2-aminobenzoxazoles involved the cyclization of 2-aminophenols with cyanogen bromide (BrCN).[4] This reaction, while effective, is fraught with peril due to the extreme toxicity of cyanogen bromide. This hazardous reagent necessitated stringent safety precautions and limited the widespread and safe application of this methodology. The inherent dangers of this approach spurred the search for safer and more practical synthetic alternatives.

Modern Synthetic Strategies for 2-Aminobenzoxazoles

The quest for safer and more efficient methods to construct the 2-aminobenzoxazole scaffold has led to the development of a variety of innovative synthetic strategies. These modern approaches prioritize the use of less toxic reagents, milder reaction conditions, and improved yields.

One prominent contemporary method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. This reagent, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), facilitates the cyclization of 2-aminophenols to the corresponding 2-aminobenzoxazoles.[4] This method represents a significant advancement in terms of safety and operational simplicity.

Another elegant and efficient approach is the intramolecular Smiles rearrangement.[4] This reaction cascade allows for the formation of the C-N bond of the 2-amino group under relatively mild conditions, often starting from readily available benzoxazole-2-thiol derivatives.

The following diagram illustrates a generalized modern synthetic pathway to this compound.

Caption: Modern synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol details a reliable and reproducible method for the synthesis of this compound, adapted from established literature procedures.[4]

4.1. Materials and Reagents

-

2-Amino-4-methylphenol

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

4.2. Step-by-Step Procedure

-

To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

-

Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

4.3. Rationale of Experimental Choices

-

Solvent: Anhydrous 1,4-dioxane is chosen for its high boiling point, allowing the reaction to be conducted at reflux, and its ability to dissolve the reactants.

-

Lewis Acid: Boron trifluoride etherate acts as a Lewis acid to activate the cyano group of NCTS, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol.[4]

-

Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize the Lewis acid and any acidic byproducts. Extraction with ethyl acetate isolates the desired product from the aqueous phase.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Analysis | Result |

| Appearance | Brown solid[4] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.29 (s, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 2.30 (s, 3H)[4] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10[4] |

| High-Resolution Mass Spectrometry (HRMS) | m/z: calcd for C₈H₈N₂O [M+H]⁺: 149.0709; found: 149.0709[4] |

Molecular Structure and Physicochemical Properties

The structure of this compound is presented below.

Caption: 2D Structure of this compound.

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 6639-51-6 |

Conclusion

This compound is a foundational molecule in the broader class of 2-aminobenzoxazoles, a scaffold of immense importance in contemporary drug discovery and materials science. The historical progression from hazardous, early synthetic methods to modern, safer protocols underscores the ingenuity and adaptability of chemical synthesis. This guide provides a comprehensive resource for researchers, detailing the historical context, synthetic evolution, and a practical, modern protocol for the preparation of this versatile building block. The information contained herein is intended to facilitate further innovation in the design and synthesis of novel benzoxazole-containing compounds with tailored properties and functions.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Benzoxazole derivatives: Significance and symbolism. (2024, December 13). Wisdom Library.

- Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19375–19387.

- Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Patil, S., et al. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.

- Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 8(10), e10901.

- Bunnelle, E. M., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538–6541.

- Benzoxazole. (n.d.). In Wikipedia.

- Patil, V. R., et al. (2014).

- Sreenivasa, M., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 355-360.

- An In-Depth Technical Guide on 2-Amino-5-methylbenzothiazole: Synthesis, History, and Characteriz

- Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- Li, Y., et al. (2017). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 22(12), 2154.

- Li, Y., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. BMC Chemistry, 14(1), 5.

- Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS.

- Britton, E. C., Wheeler, D. D., & Young, D. C. (1961). U.S. Patent No. 2,969,370. Washington, DC: U.S.

- Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2014, 1–7.

- Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal.

- Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). Beilstein Journals.

- 2-methyl-N-(5-methyl-1,3-benzoxazol-2-yl)benzenecarboximidamide. (2025, May 20). ChemSynthesis.

- 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole. (n.d.). PubChem.

- Benzoxazoles database. (n.d.). ChemSynthesis.

- Štefane, B., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11).

Sources

The Pharmacological Potential of 5-Methyl-1,3-benzoxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. Among its numerous derivatives, 5-Methyl-1,3-benzoxazol-2-amine emerges as a compound of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern the pharmacological profile of this promising molecule. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapeutics.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazole moiety, characterized by the fusion of a benzene and an oxazole ring, is of paramount importance.[1][2] This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1][2][3] The versatility of the benzoxazole ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

The 2-aminobenzoxazole derivatives, in particular, have garnered significant attention due to their potent and diverse biological activities.[4][5] The presence of the amino group at the 2-position provides a crucial handle for synthetic elaboration, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The 5-methyl substitution on the benzene ring of this compound is a key feature that can influence its lipophilicity, metabolic stability, and interaction with biological targets.

This guide will specifically focus on the potential of this compound as a lead compound for drug discovery, exploring its synthesis and putative biological activities based on evidence from closely related analogues and the broader class of 2-aminobenzoxazoles.

Synthesis of this compound

The synthesis of 2-aminobenzoxazole derivatives is typically achieved through the cyclization of an appropriately substituted o-aminophenol. A general and efficient method for the preparation of this compound involves the reaction of 2-amino-4-methylphenol with cyanogen bromide or a similar cyclizing agent.

General Synthetic Protocol:

-

Starting Material: Begin with 2-amino-4-methylphenol.

-

Cyclization: Dissolve the 2-amino-4-methylphenol in a suitable solvent, such as ethanol or aqueous acetic acid.

-

Reagent Addition: Add a solution of cyanogen bromide (CNBr) dropwise to the reaction mixture at a controlled temperature (typically 0-5°C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[6]

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities

Based on extensive research into the benzoxazole class of compounds, this compound is predicted to exhibit a range of valuable biological activities.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Derivatives of 5-methyl-2-substituted benzoxazoles have demonstrated significant activity against strains such as Pseudomonas aeruginosa and Candida albicans.[8]

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacterial cultures or Sabouraud Dextrose Agar for fungal cultures and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

-

Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of a known concentration of this compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Putative mechanism of anticancer activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have demonstrated promising anti-inflammatory properties in various preclinical models. [9][10][11]The mechanisms underlying these effects may involve the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and the modulation of inflammatory signaling pathways. [11]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

| Compound Derivative | Assay | IC50 (µM) | Reference |

| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09 ± 0.88 | [11] |

| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43 ± 0.51 | [11] |

| Benzoxazolone derivative 3c | IL-6 Inhibition | 10.14 ± 0.08 | [11] |

Table 2: Representative IC50 values for IL-6 inhibition by benzoxazole derivatives.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related benzoxazole derivatives strongly suggests its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Further research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of this compound against a broad panel of microbial strains and cancer cell lines to precisely determine its activity spectrum and potency.

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogues to optimize its biological activity, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in relevant animal models to assess its therapeutic efficacy and safety profile.

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.

- Synthesis and antitumor evaluation of 5-(benzo[d]d[4][15]ioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Royal Society of Chemistry.

- Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate.

- N-Methyl-1,3-benzoxazol-2-amine | High-Purity Reagent. Benchchem.

- Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International.

- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.

- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.

- Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

- benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS.

- The IC 50 values calculated from the dose-response curves. ResearchGate.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.

- Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis. PubMed.